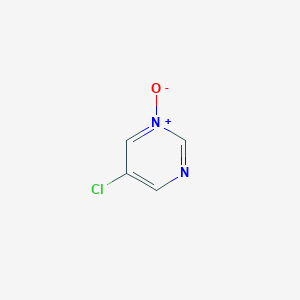
5-Chloro-1-oxidopyrimidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine 1-oxide typically involves the N-oxidation of 5-chloropyrimidine. One common method is the reaction of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as acetic acid or a metal catalyst like cobalt chromite (CoCr2O4). The reaction is usually carried out in an ethanol solution at a controlled temperature of around 50°C to achieve high yields .
Industrial Production Methods: Industrial production of 5-Chloropyrimidine 1-oxide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloropyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxyacids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 5-Hydroxypyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloropyrimidine 1-oxide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloropyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
- 2-Chloropyrimidine 1-oxide
- 4-Chloropyrimidine 1-oxide
- 2,4-Dichloropyrimidine 1-oxide
Comparison: 5-Chloropyrimidine 1-oxide is unique due to the specific positioning of the chlorine atom and the oxide group, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, 5-Chloropyrimidine 1-oxide may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
114969-48-1 |
|---|---|
Fórmula molecular |
C4H3ClN2O |
Peso molecular |
130.53 g/mol |
Nombre IUPAC |
5-chloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |
Clave InChI |
INXWHMGZXUDBEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
SMILES canónico |
C1=C(C=[N+](C=N1)[O-])Cl |
Sinónimos |
Pyrimidine, 5-chloro-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















